2-Chlorobenzoyl chloride

Description

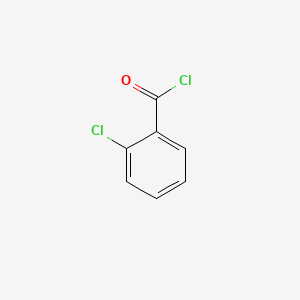

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIKNECPXCLUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060572 | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-65-4, 1321-03-5 | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoyl chloride, a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The document details the prevalent and efficient conversion of 2-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The content is structured to provide a deep understanding of the reaction mechanism, experimental workflow, safety considerations, and purification techniques, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (C₇H₄Cl₂O) is a highly reactive organic compound that serves as a pivotal building block in the synthesis of a wide array of commercially significant molecules.[1][3][4] Its utility is most pronounced in the pharmaceutical sector, where it is a key precursor for the synthesis of antifungal agents such as Clotrimazole.[1][4] Furthermore, its applications extend to the agrochemical industry for the production of insecticides, herbicides, and fungicides, and in the manufacturing of various dyes.[1] The inherent reactivity of the acyl chloride functional group makes it a versatile reagent for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other carboxylic acid derivatives.[5]

This guide focuses on the most common and reliable laboratory-scale synthesis of this compound: the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂).[1] This method is favored for its high efficiency and the convenient removal of byproducts.

Mechanistic Insights: The Conversion Pathway

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-understood transformation in organic chemistry.[5][6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The key to this reaction's success lies in the conversion of the poor leaving group (-OH) into a much better leaving group.

The mechanism can be elucidated in the following steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 2-chlorobenzoic acid attacking the electrophilic sulfur atom of thionyl chloride.[6][8]

-

Formation of a Chlorosulfite Intermediate: This attack leads to the formation of a protonated intermediate. A chloride ion is then expelled from the thionyl chloride moiety.

-

Proton Transfer and Intermediate Formation: A proton is transferred from the carboxylic acid oxygen to the chloride ion, generating HCl. This results in the formation of a key intermediate, an acyl chlorosulfite. This step is crucial as it transforms the hydroxyl group into a much better leaving group.[7]

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[5][8]

-

Elimination of Byproducts: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired this compound and the release of sulfur dioxide (SO₂) gas and a chloride ion.[5][6][8] The liberated chloride ion can then react with the protonated species to form another molecule of HCl.

The gaseous nature of the byproducts, SO₂ and HCl, is a significant advantage of this method as they can be easily removed from the reaction mixture, driving the equilibrium towards the product side.[6]

Reaction Mechanism Diagram

Caption: Mechanism of this compound synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and validated method for the synthesis of this compound from 2-chlorobenzoic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 20 g | 127.80 | 1.0 |

| Thionyl chloride | SOCl₂ | 118.97 | 16 g (9.7 mL) | 134.45 | 1.05 |

| Toluene | C₇H₈ | 92.14 | 150 mL | - | - |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel (optional, for larger scale)

-

Gas trap (for HCl and SO₂)

-

Rotary evaporator

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[4]

-

Charging the Flask: To the flask, add 2-chlorobenzoic acid (20 g, 127.80 mmol) and toluene (150 mL).[9]

-

Addition of Thionyl Chloride: While stirring the mixture, carefully add thionyl chloride (16 g, 134.45 mmol) to the flask.[9] The addition can be done at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 75 °C using a heating mantle and maintain this temperature with continuous stirring.[9] The reaction is typically allowed to proceed overnight to ensure complete conversion.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution. For more precise monitoring, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. A small aliquot of the reaction mixture can be carefully quenched with methanol to form the methyl ester, which is more amenable to TLC analysis than the reactive acyl chloride.[10]

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The toluene and any excess thionyl chloride are removed by evaporation under reduced pressure using a rotary evaporator.[9] This typically yields the crude this compound as a yellow oil.[9] For most applications, the crude product is of sufficient purity.[10] However, if higher purity is required, the product can be purified by vacuum distillation.[1][9] The boiling point of this compound is reported to be 135-140 °C at 16 mmHg.[9][11]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount when working with the corrosive and reactive chemicals involved in this synthesis.

-

This compound: This compound is corrosive and causes severe skin burns and eye damage.[3][12][13] It is also a lachrymator. It reacts violently with water.[3]

-

Thionyl Chloride: Thionyl chloride is a toxic and corrosive substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[14][15][16]

-

Hydrogen Chloride and Sulfur Dioxide: Both byproducts are toxic and corrosive gases.[4][15]

Mandatory Safety Precautions:

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[4][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][17]

-

Moisture Control: The reaction apparatus must be thoroughly dried before use, and exposure of the reagents and product to moisture should be strictly avoided.[1]

-

Gas Neutralization: A gas trap containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the toxic and corrosive gases produced during the reaction.[4]

-

Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[14] In case of skin contact, immediately wash the affected area with copious amounts of water.[13]

Characterization and Quality Control

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any residual starting material or byproducts.

Conclusion

The synthesis of this compound from 2-chlorobenzoic acid using thionyl chloride is a highly effective and widely used method. This guide has provided a detailed and practical framework for conducting this synthesis, from the underlying chemical principles to a step-by-step experimental protocol and essential safety measures. By adhering to the procedures and precautions outlined herein, researchers and professionals can confidently and safely produce this valuable chemical intermediate for a multitude of applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Applications of 2-Chlorobenzoyl Chloride (CAS Number 609-65-4)

Abstract

2-Chlorobenzoyl chloride (2-CBC), bearing the CAS number 609-65-4, is a highly reactive and versatile acyl chloride that serves as a critical intermediate in the synthesis of a diverse array of fine chemicals. This technical guide provides an in-depth exploration of the core applications of 2-CBC, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for key transformations, and offer insights into the practical considerations that govern its use in a laboratory and industrial setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical building block.

Introduction: Chemical Profile and Reactivity of this compound

This compound is a colorless to light yellow liquid with a pungent odor, characterized by the molecular formula C₇H₄Cl₂O.[1][2] Its structure, featuring a benzoyl chloride moiety with a chlorine atom at the ortho position, dictates its chemical behavior. The electron-withdrawing nature of both the carbonyl group and the ortho-chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its widespread use in organic synthesis.[1][3]

The primary mode of reaction for this compound is nucleophilic acyl substitution, where the chloride ion is displaced by a variety of nucleophiles, including alcohols, amines, and arenes.[1][2] This reactivity allows for the facile introduction of the 2-chlorobenzoyl group into a wide range of molecular scaffolds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 609-65-4 | [2] |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 238 °C (lit.) | [4] |

| Melting Point | -4 to -3 °C (lit.) | [4] |

| Density | 1.382 g/mL at 25 °C (lit.) | [4] |

| Solubility | Soluble in common organic solvents like ether, acetone, and alcohol; decomposes in water. | [1] |

Synthesis of this compound

From an industrial and laboratory perspective, the most prevalent method for the synthesis of this compound is the chlorination of 2-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]

The reaction between a carboxylic acid and thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which is a significantly better leaving group than the hydroxyl group of the parent carboxylic acid.[6] This activation facilitates the subsequent nucleophilic attack by the chloride ion to yield the acyl chloride with high efficiency.[7]

This protocol details a standard laboratory procedure for the preparation of this compound.

Materials:

-

2-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask, a solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in anhydrous toluene (150 mL) is prepared.[8][9]

-

Thionyl chloride (16 g, 134.45 mmol) is carefully added to the mixture.[8][9]

-

The flask is equipped with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

-

The reaction mixture is heated to 75°C in an oil bath and stirred overnight.[8][9]

-

After the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene.[8][9] This yields crude this compound as a yellow oil.[8][9]

-

The crude product is purified by vacuum distillation to obtain high-purity this compound.[1]

Causality of Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is critical as this compound and thionyl chloride are both moisture-sensitive and will readily hydrolyze.

-

Overnight Reaction at 75°C: These conditions ensure the complete conversion of the carboxylic acid to the acid chloride.

-

Vacuum Distillation: this compound has a high boiling point at atmospheric pressure. Vacuum distillation allows for the purification of the compound at a lower temperature, preventing thermal decomposition.[10]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its ability to readily form new carbon-carbon and carbon-nitrogen bonds makes it an invaluable tool for medicinal chemists.

Synthesis of Clotrimazole: An Antifungal Agent

Clotrimazole is a widely used antifungal medication.[11] this compound is a precursor to a key intermediate, 2-chlorotrityl chloride, in one of its common synthetic routes.[2][11]

The synthesis of 2-chlorotrityl chloride from this compound proceeds via a Friedel-Crafts acylation followed by further reaction. A more direct route to a similar intermediate starts from o-chlorobenzotrichloride. The following workflow illustrates the synthesis of clotrimazole from an o-chloro-trityl chloride intermediate.

Diagram: Synthesis of Clotrimazole Intermediate

Caption: Workflow for the synthesis of Clotrimazole.

This protocol details the condensation of 2-chlorotrityl chloride with imidazole to form clotrimazole.

Materials:

-

2-Chlorotrityl chloride (prepared from a suitable precursor)

-

Imidazole

-

Triethylamine

-

Acetonitrile

-

Round-bottom flask

-

Stirrer

-

Heating mantle

Procedure:

-

In a reaction flask, dissolve imidazole (11.5 g) and triethylamine (24 mL) in acetonitrile (250 L).[12]

-

To this solution, add 2-chlorotrityl chloride (50 g).[12]

-

Heat the mixture to 50-60°C and stir for 4 hours.[12]

-

After the reaction is complete, cool the solution to -10 to -5°C and continue stirring for 5-6 hours to induce crystallization.[12]

-

Filter the solid product, wash with cold acetonitrile (below 0°C), and then with purified water.[12]

-

Dry the product to obtain clotrimazole.[12]

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

-

Acetonitrile: A polar aprotic solvent that facilitates the dissolution of the reactants and the reaction.

-

Cooling for Crystallization: Lowering the temperature reduces the solubility of clotrimazole, leading to its precipitation and allowing for isolation by filtration.

Role in the Synthesis of Ketamine: An Anesthetic

While various synthetic routes to the anesthetic ketamine exist, some pathways utilize intermediates derived from this compound.[7][13] For instance, 2-chlorobenzonitrile, which can be synthesized from this compound, is a common precursor.[7]

Applications in Agrochemical Synthesis

This compound is a vital intermediate in the production of a range of agrochemicals, including insecticides and acaricides.[1][2]

Synthesis of Clofentezine: An Acaricide

Clofentezine is an acaricide used to control mites on various crops. Its synthesis involves a multi-step process where 2-chlorobenzaldehyde, a derivative of this compound, is a key starting material.[3] The process typically involves condensation, chlorination, cyclization, and oxidation steps.[3]

Synthesis of Chlorbenzuron: An Insecticide

Chlorbenzuron is an insecticide whose synthesis can involve the use of this compound. A common synthetic strategy is the Schotten-Baumann reaction between this compound and a substituted aniline.

Core Synthetic Transformations Involving this compound

The high reactivity of this compound allows it to participate in a variety of fundamental organic reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[14] this compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 2-chlorobenzophenones.[14][15]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (anhydrous)

-

Round-bottom flask with an addition funnel and gas outlet

-

Ice bath

-

Stirrer

Procedure:

-

In a round-bottom flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

A solution of this compound and anhydrous benzene in anhydrous dichloromethane is added dropwise from the addition funnel.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by recrystallization or column chromatography.

Schotten-Baumann Reaction: Amide Synthesis

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides under basic conditions.[16] This reaction is particularly useful for preparing N-substituted amides.

Materials:

-

This compound

-

Aniline

-

10% Sodium hydroxide (NaOH) solution

-

Chloroform

-

Erlenmeyer flask

-

Stirrer

Procedure:

-

In an Erlenmeyer flask, a mixture of aniline and 10% aqueous NaOH solution is prepared.[4][5]

-

A solution of this compound in chloroform is added dropwise with vigorous stirring.[17]

-

An exothermic reaction occurs, and after the addition is complete, the mixture is refluxed for 30 minutes.[17]

-

Upon cooling, the product solidifies and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[5][17]

Causality of Experimental Choices:

-

Aqueous NaOH: The base neutralizes the HCl generated, preventing the protonation of the aniline and driving the reaction to completion.

-

Vigorous Stirring: Ensures efficient mixing of the immiscible organic and aqueous phases, facilitating the reaction at the interface.

-

Reflux: Provides the necessary activation energy to complete the reaction.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[11] It reacts with water to produce corrosive hydrogen chloride gas.[2]

Conclusion

This compound (CAS 609-65-4) is a cornerstone intermediate in modern organic synthesis. Its high reactivity, driven by the electrophilic nature of its carbonyl carbon, allows for its versatile application in the construction of complex molecules. This guide has provided a detailed overview of its use in the synthesis of important pharmaceuticals and agrochemicals, complete with mechanistic insights and practical experimental protocols. A thorough understanding of the principles governing its reactivity and handling is essential for any scientist or researcher working in the field of synthetic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN103012302A - Production process of clofentezine - Google Patents [patents.google.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 17. 2-CHLOROBENZANILIDE synthesis - chemicalbook [chemicalbook.com]

Physical properties of 2-Chlorobenzoyl chloride (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-Chlorobenzoyl Chloride

Abstract: This technical guide provides a comprehensive overview of the critical physical properties of this compound (CAS No: 609-65-4), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data with practical, field-proven methodologies for their determination. We will delve into the theoretical underpinnings of these properties and provide detailed, self-validating experimental protocols to ensure accuracy and reproducibility in a laboratory setting.

Introduction: The Role and Relevance of this compound

This compound, an acyl chloride derived from 2-chlorobenzoic acid, is a pivotal intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive acyl chloride group and a chlorinated benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries.[3] It is instrumental in forming N-aryl-N′(2-chlorobenzoyl) thioureas and in the acylation of polymers like polystyrene.[1][4][5] A thorough understanding of its physical properties is paramount for its safe handling, purification, and effective use in complex synthetic pathways. This guide focuses on its thermal transition points—melting and boiling—which are fundamental criteria for both identification and purity assessment.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies (such as distillation), and safe storage protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄Cl₂O | [4][6] |

| Molecular Weight | 175.01 g/mol | [4][5][6] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2] |

| Melting Point | -4 to -3 °C | [1][2][4][5] |

| Boiling Point | 238 °C @ 760 mmHg (1013 hPa) | [4][5][6][7] |

| 225 °C @ 1013 hPa | [8] | |

| 135-140 °C @ 16 mmHg | [1][4] | |

| Density | 1.382 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.572 | [1][4][5] |

| Solubility | Decomposes in water; Soluble in acetone, ether, alcohol | [1][2][4] |

In-Depth Analysis of Thermal Properties

Melting Point

The melting point of this compound is reported in the narrow range of -4 to -3 °C.[1][4][5] This low melting point signifies that it exists as a liquid under most standard laboratory conditions. The sharpness of a melting point range is a key indicator of purity; a pure, crystalline compound will have a sharp melting point range of 0.5-1.0°C. The presence of miscible impurities typically causes a depression of the melting point and a broadening of the melting range.[9] Therefore, observing a melting point below -4 °C or a range wider than 1-2 °C could suggest contamination.

Boiling Point

This compound has a normal boiling point of 238 °C.[4][6][7] As an acyl chloride, its boiling point is significantly lower than its corresponding carboxylic acid, 2-chlorobenzoic acid (boiling point ~285 °C), because it lacks the ability to form intermolecular hydrogen bonds.[10][11] Its volatility is primarily governed by strong dipole-dipole interactions and van der Waals dispersion forces arising from its polar nature.[11][12]

The significant reduction in boiling point under vacuum (135-140 °C at 16 mmHg) is a crucial piece of data for professionals.[1][4] High temperatures can often lead to decomposition or unwanted side reactions. Vacuum distillation allows for purification at substantially lower temperatures, preserving the integrity of the molecule.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for verifying the melting and boiling points of this compound in a research setting.

Protocol for Melting Point Determination

This procedure utilizes the capillary method, a standard for obtaining accurate melting points for crystalline solids. Since this compound is a liquid at room temperature, this protocol would be performed on a sample that has been frozen.

Causality: The principle is to heat a small, frozen sample slowly and uniformly, observing the precise temperature range over which the phase transition from solid to liquid occurs. A slow heating rate (1-2 °C/min) is critical near the melting point to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]

Methodology:

-

Sample Preparation: Place a small amount of this compound in a sample vial and cool it in an ice-salt bath or freezer until completely solidified.

-

Packing the Capillary: On a cold surface, crush a small amount of the frozen solid into a fine powder. Jab the open end of a capillary tube into the powder to collect a small plug of the sample.[13]

-

Compacting the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[13]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Initial Heating: If the approximate melting point is known, heat rapidly to about 15-20 °C below the expected temperature.[13] For this compound, heat rapidly to approximately -20 °C.

-

Careful Determination: Reduce the heating rate to 1-2 °C per minute.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.[13]

-

Record the temperature (T₂) at which the last crystal of solid melts.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this should be within the -4 to -3 °C range.[1][4][5]

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

This microscale method is suitable for determining the boiling point of small liquid samples.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol identifies this temperature by trapping the liquid's vapor in an inverted capillary and observing the point at which this vapor pressure is in equilibrium with the atmospheric pressure.

Methodology:

-

Sample Preparation: Add 0.5-1.0 mL of this compound to a small test tube or ignition tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with its open end down.[14]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., mineral oil) and begin heating gently with constant stirring.

-

Observe Bubbles: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the inverted capillary. This indicates the vapor pressure of the liquid is overcoming the atmospheric pressure.[14]

-

Equilibrium Point: Remove the heat source and allow the apparatus to cool slowly.

-

Record the Temperature: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the equilibrium boiling point.

-

Verification: For accuracy, the heating and cooling cycle can be repeated.

Caption: Workflow for Boiling Point Determination.

Safety, Handling, and Reactivity Insights

As a Senior Application Scientist, it is imperative to underscore the hazards associated with this compound. This compound is classified as corrosive.[6]

-

Hazard Statement H314: Causes severe skin burns and eye damage.[6][8][15][16]

-

Reactivity with Water: It reacts with water, including moisture in the air, to liberate toxic and irritating gases such as hydrogen chloride (HCl).[7] This reaction is also the source of its characteristic acrid smell and fuming appearance.[11][17]

-

Handling: Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][15] Store in a cool, dry, well-ventilated area away from moisture, strong bases, alcohols, and metals.[7]

Conclusion

The physical properties of this compound, particularly its melting point of -4 to -3 °C and boiling point of 238 °C, are defining characteristics that inform its application and handling. These values serve as critical benchmarks for purity assessment and the design of purification processes like vacuum distillation. The experimental protocols detailed in this guide provide a framework for the accurate and safe determination of these properties, empowering researchers to utilize this important chemical intermediate with confidence and precision.

References

- 1. This compound | 609-65-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. bromchemlaboratories.in [bromchemlaboratories.in]

- 4. This compound CAS#: 609-65-4 [m.chemicalbook.com]

- 5. 2-クロロベンゾイルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzoyl Chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility and reactivity profile of 2-chlorobenzoyl chloride. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple solubility data to explore the critical interplay between solvation and chemical stability. Understanding these characteristics is paramount for safe handling, effective reaction design, and process optimization.

Physicochemical Profile of this compound

This compound (C₇H₄Cl₂O) is an aromatic acyl chloride featuring a chlorine substituent at the ortho-position of the benzene ring.[1][2] This structure dictates its physical properties and, most importantly, its chemical reactivity. The highly electrophilic carbonyl carbon, influenced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, renders the molecule susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the defining factor in its interaction with various solvents.

Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][5] |

| Molecular Weight | 175.01 g/mol | [5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |

| Odor | Pungent, irritating | [9] |

| Density | ~1.382 g/mL at 25 °C | [6][7] |

| Melting Point | -4 to -3 °C | [5][7] |

| Boiling Point | 238 °C (at 760 mmHg) | [5][7] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

Solubility and Reactivity in Organic Solvents

The solubility of this compound is best understood as a spectrum of interactions ranging from stable dissolution to rapid, exothermic reaction. The guiding principle of "like dissolves like" suggests good solubility in nonpolar and polar aprotic solvents.[10][11] However, its high reactivity as an acyl chloride means it will decompose in the presence of protic solvents.[4][12]

The following table summarizes its behavior in common organic solvents. It is crucial to note that for protic solvents, the interaction is a chemical reaction, not simple dissolution.

| Solvent | Solvent Class | Qualitative Solubility / Interaction | Remarks & Causality |

| Water | Protic | Violent Reaction | Immediate hydrolysis to 2-chlorobenzoic acid and corrosive HCl gas.[7][12] The highly polar water molecule acts as a nucleophile. |

| Alcohols (e.g., Methanol, Ethanol) | Protic | Reaction | Undergoes alcoholysis to form the corresponding ester (e.g., methyl 2-chlorobenzoate) and HCl.[4][13] |

| Amines (e.g., Primary, Secondary) | Protic / Nucleophilic | Vigorous Reaction | Undergoes aminolysis to form the corresponding amide.[13] Often used as a reactant, not a solvent. |

| Acetone | Ketone (Polar Aprotic) | Soluble | Good solubility due to polarity match.[7][9][14] Generally stable, but must be anhydrous as residual water will cause decomposition. |

| Diethyl Ether | Ether (Nonpolar) | Soluble | Good solubility.[7][9][14] Solvent must be anhydrous. |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | Soluble | Commonly used as a reaction solvent. Must be anhydrous. |

| Toluene | Aromatic Hydrocarbon | Soluble | Good solubility due to the aromatic ring. A common inert solvent for reactions. |

| Benzene | Aromatic Hydrocarbon | Soluble | Good solubility.[9][15] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Good solubility.[9][13] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Excellent solubility and generally inert, making it a preferred solvent for reactions.[16][17] |

| Ethyl Acetate | Ester (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |

| Acetonitrile | Nitrile (Polar Aprotic) | Soluble | Good solubility. Must be anhydrous. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Limited to Miscible | Expected to be soluble due to non-polar nature, though less effective than aromatic or chlorinated solvents for some applications. |

Logical Framework for Solvent Selection

The primary consideration when selecting a solvent for this compound is preventing unintended reactions. The workflow below provides a decision-making framework based on solvent properties. The ideal solvent is aprotic, non-nucleophilic, and capable of dissolving reactants and intermediates.

Caption: Decision workflow for selecting a suitable solvent for this compound.

Experimental Protocol: Quantitative Solubility Determination

Quantitative solubility data for reactive compounds is often scarce. The following protocol outlines a self-validating method to determine the solubility of this compound in a non-reactive, aprotic solvent at a specific temperature. This method relies on derivatization for stable quantification.

Safety Precedence: This protocol must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[18][19] this compound is corrosive and moisture-sensitive.[14][20]

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous solvent of interest (e.g., Dichloromethane)

-

High-purity quenching agent (e.g., anhydrous benzylamine)

-

Internal standard for chromatography (e.g., dodecane)

-

Temperature-controlled shaker or water bath

-

Oven-dried glassware (vials, flasks, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC

Step-by-Step Methodology:

-

Preparation:

-

Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere.[4]

-

Set the temperature-controlled bath to the desired experimental temperature (e.g., 25°C).

-

-

Creating a Saturated Solution:

-

In a dried, sealed vial, add a known volume of the anhydrous solvent (e.g., 5.0 mL).

-

Add this compound dropwise until a small amount of undissolved liquid persists at the bottom, ensuring the solution is saturated.

-

Seal the vial under an inert atmosphere and place it in the temperature-controlled bath.

-

Agitate the mixture for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.

-

-

Sampling and Derivatization:

-

Allow the vial to sit undisturbed in the bath for 30 minutes for the undissolved solute to settle.

-

Carefully withdraw a precise volume of the clear, supernatant solution using a gas-tight syringe (e.g., 100 µL).

-

Immediately dispense this aliquot into a second vial containing a prepared excess of the quenching agent (e.g., 1.0 mL of a 1M benzylamine solution in the same solvent) and a known concentration of the internal standard. This rapidly converts the reactive acyl chloride into a stable amide derivative (N-benzyl-2-chlorobenzamide).

-

-

Quantification:

-

Prepare a series of calibration standards containing known concentrations of the pure amide derivative and the same concentration of the internal standard.

-

Analyze the derivatized sample and the calibration standards by GC-FID or HPLC.

-

Construct a calibration curve and determine the concentration of the amide in the derivatized sample.

-

-

Calculation:

-

Using the determined concentration, the volume of the aliquot, and the molecular weights of the acyl chloride and its derivative, back-calculate the original concentration of this compound in the saturated solution.

-

Express solubility in g/100 mL or mol/L.

-

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Conclusion: Field-Proven Insights for Application

For the practicing scientist, the key takeaway is that this compound's utility is intrinsically linked to its reactivity.

-

Reaction Design: Its high solubility in common aprotic solvents like DCM, THF, and toluene makes it highly versatile for organic synthesis. These solvents facilitate homogenous reaction conditions for acylation reactions.[7]

-

Handling and Storage: The compound is moisture-sensitive and corrosive.[7][14] It must be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) in tightly sealed containers.[14] All transfers and reactions should be conducted under anhydrous conditions to prevent decomposition and loss of material.[4]

-

Safety: Due to its corrosive nature and the release of HCl upon contact with moisture, handling requires stringent safety protocols, including the use of a fume hood, chemical-resistant gloves, and eye protection.[18][20] It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[18]

By understanding that this compound's interaction with solvents is a matter of both physical dissolution and chemical reactivity, researchers can better design robust synthetic protocols, ensure safety, and achieve higher yields and purity in their work.

References

- 1. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS#:609-65-4 | Chemsrc [chemsrc.com]

- 6. This compound 95 609-65-4 [sigmaaldrich.com]

- 7. This compound CAS#: 609-65-4 [m.chemicalbook.com]

- 8. This compound | 609-65-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. education.com [education.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. byjus.com [byjus.com]

- 14. Page loading... [guidechem.com]

- 15. Page loading... [guidechem.com]

- 16. CAS 609-65-4: this compound | CymitQuimica [cymitquimica.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, MS) of 2-Chlorobenzoyl chloride

An In-depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzoyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 609-65-4, Molecular Formula: C₇H₄Cl₂O) is a pivotal intermediate in organic synthesis, widely employed in the manufacturing of pharmaceuticals, dyes, and pesticides.[1] Its utility stems from the dual reactivity of the acyl chloride and the specific substitution pattern on the aromatic ring. As an acyl chloride, it readily undergoes nucleophilic acyl substitution, while the ortho-chloro substituent influences the electronic properties and steric environment of the benzene ring.

Given its role in complex molecular construction, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides a comprehensive analysis of its core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, quality control analysts, and drug development professionals.

Molecular Structure and Key Properties

-

IUPAC Name: this compound[2]

-

Molecular Weight: 175.01 g/mol [2]

-

Appearance: Colorless to slightly yellow liquid with a pungent odor.[2][3]

-

Key Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator and reacts with water and moisture, liberating toxic hydrogen chloride gas.[4][6] Proper handling in a fume hood with personal protective equipment is mandatory.

Below is the chemical structure of this compound, with atoms numbered for spectroscopic assignment purposes.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

¹H NMR spectroscopy is the definitive method for determining the substitution pattern of the aromatic ring. For this compound, we expect four distinct signals in the aromatic region (typically 7.0-8.5 ppm). The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is aprotic, preventing reaction with the highly reactive acyl chloride, and its deuterium signal is not observed in the ¹H spectrum.[7] A high-field instrument (e.g., 400 MHz) is preferred to resolve the complex splitting patterns of the coupled aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: A small quantity of this compound (approx. 5-10 mg) is carefully dissolved in ~0.5 mL of CDCl₃ in an NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters: Standard parameters for ¹H NMR are used, including a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration if needed.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CHCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Data Interpretation and Summary

The aromatic protons of this compound exhibit a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing carbonyl group (H6) is expected to be the most deshielded and appear furthest downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H6 | ~8.08 | Multiplet (dd) |

| H3, H4, H5 | 7.41 - 7.53 | Multiplet |

| Data sourced from a 400 MHz spectrum in CDCl₃.[7] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals: one for the carbonyl carbon, two for the carbons bearing chlorine atoms (ipso-carbons), and four for the aromatic CH carbons. The carbonyl carbon signal is characteristically found far downfield (>160 ppm) due to the strong deshielding effect of the attached oxygen and chlorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (approx. 20-50 mg in ~0.5 mL CDCl₃) is prepared to compensate for the low natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on a ¹³C-equipped NMR spectrometer (e.g., 100 MHz).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation.

-

Processing: Similar to ¹H NMR, the data is processed and referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Summary

The chemical shifts provide clear evidence for the key functional groups and the overall carbon skeleton.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~167 |

| C1, C2 (C-Cl, C-C=O) | ~130 - 135 |

| C3, C4, C5, C6 (Ar-CH) | ~127 - 133 |

| Note: Specific assignments for the aromatic carbons are based on typical chemical shift ranges and may require advanced 2D NMR techniques for definitive confirmation. Data is available from sources such as ChemicalBook and PubChem.[2][8] |

Infrared (IR) Spectroscopy

Expertise & Experience: The 'Why' Behind the Experiment

IR spectroscopy is an exceptionally rapid and effective tool for identifying key functional groups. The most diagnostic feature for this compound is the carbonyl (C=O) stretching vibration of the acyl chloride. This band is intensely absorbing and appears at a characteristically high frequency (wavenumber) compared to other carbonyl compounds due to the electron-withdrawing inductive effect of the chlorine atom. Attenuated Total Reflectance (ATR) is a common modern technique that allows for the analysis of neat liquids without sample preparation.

Experimental Protocol: ATR-IR Acquisition

-

Instrument Preparation: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected.

-

Sample Application: A single drop of this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation and Summary

The IR spectrum provides a distinct fingerprint for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1780 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1590, ~1470 | Medium | C=C Aromatic Ring Stretch |

| ~1200 | Strong | C-C-O Stretch |

| ~850 | Strong | C-Cl Stretch (Acyl Chloride) |

| ~750 | Strong | C-Cl Stretch (Aromatic) & C-H Out-of-Plane Bend |

| Representative data compiled from various spectral databases.[2][9][10] |

Mass Spectrometry (MS)

Expertise & Experience: The 'Why' Behind the Experiment

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides the molecular weight and crucial structural information through fragmentation analysis. For this compound, the key feature to observe is the isotopic pattern caused by the two chlorine atoms. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC-MS system.

-

Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Summary

The mass spectrum is characterized by a molecular ion cluster and a dominant fragment corresponding to the loss of the acyl chlorine.

| m/z | Proposed Fragment | Notes |

| 174, 176, 178 | [C₇H₄Cl₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 139, 141 | [C₇H₄ClO]⁺ | Base Peak. Loss of •Cl from the acyl group. [M-35]⁺, [M-37]⁺ |

| 111, 113 | [C₆H₄Cl]⁺ | Loss of CO from the base peak. [M-Cl-CO]⁺ |

| 75 | [C₆H₃]⁺ | Loss of Cl from the [C₆H₄Cl]⁺ fragment. |

| Fragmentation data sourced from NIST and other spectral databases.[7][11] |

Visualization: Key Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. The high-frequency C=O stretch in the IR spectrum is a definitive marker for the acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, further corroborating the structure. This comprehensive dataset serves as a reliable benchmark for the identification and quality assessment of this important chemical intermediate.

References

- 1. This compound CAS#: 609-65-4 [m.chemicalbook.com]

- 2. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound(609-65-4) 1H NMR [m.chemicalbook.com]

- 8. This compound(609-65-4) 13C NMR [m.chemicalbook.com]

- 9. This compound(609-65-4) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

Key intermediate applications of 2-Chlorobenzoyl chloride in pharmaceuticals

An In-Depth Technical Guide to the Role of 2-Chlorobenzoyl Chloride in Pharmaceutical Synthesis

Introduction to this compound: A Versatile Acylating Agent

This compound, with the chemical formula C₇H₄Cl₂O, is an acyl chloride compound featuring a benzoyl chloride structure with a chlorine atom at the ortho-position.[1] This seemingly simple molecule is a cornerstone intermediate in organic synthesis, prized for its high reactivity which allows for the efficient introduction of the 2-chlorobenzoyl group into a wide range of molecules.[2] Its utility in the pharmaceutical industry stems from its role as a powerful acylating agent, primarily used in the formation of esters and amides, which are fundamental linkages in many active pharmaceutical ingredients (APIs).[2]

The reactivity of this compound is centered on the electrophilic carbonyl carbon. Nucleophiles, such as amines or alcohols, readily attack this carbon, leading to a substitution of the chloride and the formation of a new bond. This reaction is typically rapid and efficient, making it a favored strategy in multi-step synthetic pathways where high yields are critical.[3]

The synthesis of this compound itself is well-established, commonly involving the chlorination of 2-chlorobenzoic acid with reagents like thionyl chloride or the reaction of 2-chlorobenzaldehyde with chlorine, sometimes in the presence of a catalyst like phosphorus pentachloride to improve reaction time and yield.[4][5][6]

Key Application I: Synthesis of Benzodiazepine Precursors

A major application of this compound in pharmaceuticals is in the synthesis of 2-aminobenzophenones. These compounds are critical precursors for a large class of drugs known as benzodiazepines, which are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The 2-aminobenzophenone scaffold forms the core structure that is later cyclized to create the characteristic diazepine ring.[8]

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct method to create the 2-aminobenzophenone skeleton is through a Friedel-Crafts acylation reaction. In this approach, this compound acts as the acylating agent, reacting with a substituted aniline. The reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. This method allows for the direct formation of the carbon-carbon bond between the two aromatic rings, establishing the fundamental benzophenone structure.

Reaction Mechanism Explained

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final 2-aminobenzophenone product. The catalyst is regenerated in this step.

Experimental Protocol: Synthesis of a 2-Acylamino-Benzophenone Derivative

The following is a generalized protocol for the Friedel-Crafts acylation using this compound. Note: This protocol is illustrative. Specific conditions may vary based on the substrates used.

-

Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the HCl gas byproduct. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: An inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and the Lewis acid catalyst (e.g., aluminum trichloride) are added to the reaction flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: The substituted aniline is dissolved in the same solvent and added to the flask. The mixture is cooled in an ice bath.

-

Acylation: this compound is dissolved in the solvent and added dropwise via the dropping funnel to the cooled reaction mixture, maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.

Data Summary Table

| Parameter | Value/Condition | Rationale |

| Reaction Type | Friedel-Crafts Acylation | Efficient C-C bond formation to create the benzophenone core. |

| Key Reagents | This compound, Substituted Aniline | Building blocks for the target 2-aminobenzophenone. |

| Catalyst | Aluminum Trichloride (AlCl₃) | Lewis acid to activate the acyl chloride for electrophilic attack. |

| Solvent | Dichloromethane (DCM) or similar | Inert solvent that solubilizes reagents and does not react with the catalyst. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermicity; reaction proceeds at RT. |

| Typical Yield | 60-85% | Varies based on aniline substituents and reaction scale. |

Workflow Diagram: Benzodiazepine Precursor Synthesis

Caption: Synthetic workflow from this compound to Benzodiazepines.

Key Application II: The Synthetic Pathway to Clotrimazole

Clotrimazole is a widely used broad-spectrum antifungal medication belonging to the imidazole class.[9][10] It is effective against a variety of fungal infections, including yeast infections and ringworm.[11] The synthesis of Clotrimazole provides another excellent example of the utility of chlorinated benzoyl derivatives, where a related compound, o-chlorobenzotrichloride, serves as the key starting material. While not a direct use of this compound, this pathway is often discussed in the same context as it starts from the same chlorinated toluene precursors. For the purpose of this guide, we will detail a more direct, patented synthesis starting from a derivative of this compound.

A common and industrially viable synthesis involves the reaction of (2-chlorophenyl)diphenylchloromethane with imidazole. The (2-chlorophenyl)diphenylchloromethane intermediate is synthesized from (2-chlorophenyl)diphenylmethanol, which itself can be prepared via a Grignard reaction involving a derivative of 2-chlorobenzoic acid.[12]

Synthetic Strategy: Nucleophilic Substitution

The final key step in the synthesis of Clotrimazole is the condensation of the trityl chloride intermediate, (2-chlorophenyl)diphenylchloromethane, with imidazole.[11][12] This reaction is a classic nucleophilic substitution where the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the trityl chloride and displacing the chloride leaving group.

Reaction Mechanism: Sₙ1 Nucleophilic Substitution

The reaction typically proceeds through an Sₙ1-like mechanism due to the stability of the carbocation intermediate.

-

Formation of a Stable Carbocation: The C-Cl bond in (2-chlorophenyl)diphenylchloromethane is polarized and can break to form a chloride ion and a highly stable triphenylmethyl (trityl) carbocation. This carbocation is stabilized by resonance across the three phenyl rings.

-

Nucleophilic Attack: The imidazole molecule, with its lone pair of electrons on one of the nitrogen atoms, acts as a nucleophile and attacks the positively charged carbon of the trityl carbocation.

-

Deprotonation: A base, often an excess of imidazole or an added base like triethylamine, removes the proton from the nitrogen atom that formed the new bond, resulting in the final neutral Clotrimazole molecule.

Experimental Protocol: Two-Step Synthesis of Clotrimazole

The following protocol is based on established patented methods.[12]

Step 1: Synthesis of (2-chlorophenyl)diphenylchloromethane

-

Setup: In a reaction vessel, dissolve (2-chlorophenyl)diphenylmethanol in a suitable solvent such as acetonitrile.

-

Chlorination: Cool the solution and slowly add a chlorinating agent (e.g., thionyl chloride).

-

Reaction: Stir the mixture at room temperature until the conversion to the chlorinated intermediate is complete (monitored by TLC). This intermediate is often used directly in the next step without purification.[12]

Step 2: Synthesis of Clotrimazole

-

Setup: In a separate reaction vessel, dissolve imidazole and a base (e.g., triethylamine) in acetonitrile.

-

Condensation: Add the solution of (2-chlorophenyl)diphenylchloromethane from Step 1 to the imidazole solution.

-

Reaction: Heat the mixture to approximately 50-60°C and maintain for several hours.[12]

-

Isolation: After the reaction is complete, cool the mixture to induce crystallization of the product.

-

Purification: Filter the crude product, wash with cold acetonitrile and then water to remove unreacted starting materials and salts, and dry under vacuum to obtain pure Clotrimazole.[12]

Data Summary Table

| Parameter | Value/Condition | Rationale |

| Reaction Type | Nucleophilic Substitution | Forms the key C-N bond between the trityl group and imidazole. |

| Key Reagents | (2-chlorophenyl)diphenylchloromethane, Imidazole | The two main fragments that combine to form Clotrimazole. |

| Base | Triethylamine | Neutralizes the HCl formed during the reaction. |

| Solvent | Acetonitrile | Polar aprotic solvent suitable for the reaction conditions. |

| Temperature | 50-60°C | Provides sufficient energy for the reaction to proceed efficiently. |

| Typical Yield | >90% | High-yielding reaction suitable for industrial production. |

Workflow Diagram: Clotrimazole Synthesis

Caption: Synthetic workflow for the preparation of Clotrimazole.

Safety Considerations

As an acyl chloride, this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, releasing corrosive hydrochloric acid gas. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all operations should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in the pharmaceutical industry. Its utility is most prominently demonstrated in its role as a potent acylating agent for constructing the core structures of important drug classes. Through reactions like the Friedel-Crafts acylation, it enables the efficient synthesis of 2-aminobenzophenone precursors for benzodiazepines. Furthermore, its derivatives are instrumental in the high-yield synthesis of antifungal agents like Clotrimazole. The well-understood reactivity and established protocols associated with this compound ensure its continued importance in both laboratory-scale research and large-scale industrial drug manufacturing.

References

- 1. This compound | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4388251A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 8. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalwjbphs.com [journalwjbphs.com]

- 10. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]

2-Chlorobenzoyl Chloride: A Cornerstone Precursor in Modern Dye Manufacturing

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2-chlorobenzoyl chloride (2-CBC), a pivotal reagent in the synthesis of various classes of dyes. We will move beyond simple procedural outlines to dissect the causality behind its utility, focusing on its reactivity, synthesis protocols, and its specific role in the creation of high-performance dyestuffs. This document is intended for researchers, chemists, and professionals in drug development who leverage synthetic organic chemistry to create novel functional molecules.

Foundational Understanding of this compound

This compound, with CAS Number 609-65-4, is an aromatic acyl chloride that serves as a highly versatile intermediate in organic synthesis.[1][2] While its applications are broad, spanning pharmaceuticals and agrochemicals, its role in the dye industry is particularly significant due to its ability to introduce the 2-chlorobenzoyl moiety into larger molecular scaffolds.[3][4] This functionalization is critical for tuning the chromophoric and material properties of dyes.

The reactivity of 2-CBC is dominated by the electrophilic carbonyl carbon, making it an excellent acylating agent.[5] The presence of the ortho-chloro substituent subtly modulates the electronic properties of the benzoyl group, influencing reaction kinetics and the properties of the final dye molecule.

Physicochemical and Safety Data

Handling 2-CBC requires a thorough understanding of its properties and adherence to strict safety protocols. It is a corrosive, lachrymatory liquid that reacts vigorously with water and other nucleophiles.[2][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | Colorless to light yellow liquid with a pungent odor | [1][8] |

| Melting Point | -4 to -3 °C | [8][9] |

| Boiling Point | 238 °C | [8][9] |

| Density | 1.382 g/mL at 25 °C | [8][9] |

| Solubility | Soluble in acetone, ether, alcohol; decomposes in water | [3][8][9] |

| Flash Point | 124 °C (closed cup) |

Trustworthiness Through Safety: A self-validating protocol begins with safety. All manipulations must be conducted in a well-ventilated chemical fume hood.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[10] Due to its reactivity with moisture, 2-CBC should be stored in a cool, dry place in a tightly sealed, corrosion-resistant container, away from incompatible materials like strong bases, alcohols, and metals.[6]

Synthesis of the Precursor: Preparing this compound

A comprehensive understanding of a precursor necessitates knowledge of its own synthesis. 2-CBC is typically produced via two primary industrial routes, both of which are reliable and high-yielding.

Synthetic Pathways